

MRS2179 tetrasodium solubility and stability in aqueous buffers

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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B10787661

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MRS2179 Tetrasodium Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of **MRS2179 tetrasodium** salt in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is **MRS2179 tetrasodium** salt and what is its primary mechanism of action?

MRS2179 tetrasodium salt is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP)[1][2]. Its primary mechanism of action involves blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying physiological processes mediated by the P2Y1 receptor, such as platelet aggregation[1][3].

2. What is the solubility of **MRS2179 tetrasodium** salt in aqueous solutions?

MRS2179 tetrasodium salt is soluble in water up to 50 mM[1][3][4]. For best results, it is recommended to prepare stock solutions in high-purity water.

3. What are the recommended storage conditions for **MRS2179 tetrasodium** salt?

For long-term stability, **MRS2179 tetrasodium** salt should be stored at -20°C as a solid. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[2]. It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.

4. In which signaling pathway is **MRS2179 tetrasodium** salt primarily involved?

MRS2179 acts as an antagonist in the P2Y1 receptor signaling pathway. The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand ADP, it stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet shape change and aggregation.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Precipitation of MRS2179 in buffer	Low Temperature: The solubility of MRS2179 may decrease at lower temperatures.	Gently warm the solution to room temperature. If precipitation persists, brief sonication may help redissolve the compound.
High Concentration: Exceeding the solubility limit in a specific buffer.	Prepare a more dilute stock solution in water first, and then further dilute it into the desired experimental buffer.	
Incompatible Buffer Components: Certain buffer components may interact with MRS2179, leading to precipitation.	If possible, test the solubility in a small volume of the buffer before preparing a large batch. Consider using alternative buffer systems.	
Inconsistent or unexpected experimental results	Degradation of MRS2179: Improper storage or handling of stock solutions can lead to degradation.	Prepare fresh stock solutions from solid MRS2179. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light.
Incorrect Concentration: Inaccurate weighing of the solid or errors in dilution calculations.	Use a calibrated analytical balance for weighing. Double-check all dilution calculations.	
pH of the experimental buffer: The activity of MRS2179 may be pH-dependent.	Ensure the pH of your experimental buffer is within the optimal range for your assay and is consistently maintained.	
Difficulty dissolving the solid compound	Low-quality solvent: Impurities in the water can affect solubility.	Use high-purity, sterile-filtered water (e.g., Milli-Q or equivalent) to prepare stock solutions.

Insufficient mixing: The compound may not have fully dissolved.

Vortex or sonicate the solution for a short period to ensure complete dissolution.

Quantitative Data Summary

Solubility and Physicochemical Properties

Parameter	Value	Reference
Molecular Weight	513.16 g/mol	[1][4]
Formula	C11H13N5O9P2Na4	[1][4]
Solubility in Water	Up to 50 mM	[1][3][4]
Purity	≥98% (HPLC)	[1][2]
Storage (Solid)	-20°C	[1][4]
Storage (Aqueous Solution)	-20°C (1 month), -80°C (6 months)	[2]

Pharmacological Properties

Parameter	Value	Receptor	Reference
KB	100 nM	P2Y1	[1]
IC50	1.15 μM	P2X1	[1]
IC50	12.9 μM	P2X3	[1]

Experimental Protocols

Protocol 1: Preparation of **MRS2179 Tetrasodium** Salt Stock Solution

- Materials:
 - MRS2179 tetrasodium** salt (solid)

- High-purity, sterile-filtered water
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Procedure:
 1. Allow the vial of solid MRS2179 to equilibrate to room temperature before opening to prevent condensation.
 2. Weigh the desired amount of MRS2179 using a calibrated analytical balance in a sterile environment.
 3. Add the appropriate volume of high-purity water to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 19.5 μ L of water per 1 mg of solid).
 4. Vortex the solution until the solid is completely dissolved.
 5. Aliquot the stock solution into single-use sterile microcentrifuge tubes.
 6. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

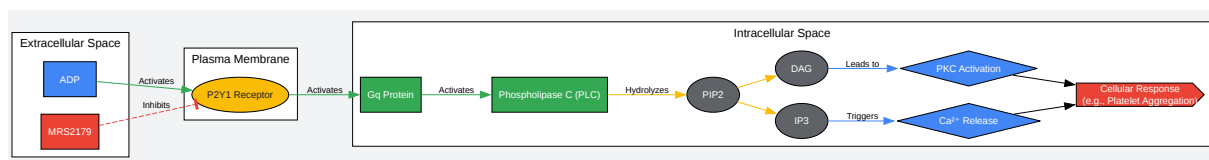
Protocol 2: P2Y1 Receptor Antagonism Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the antagonist activity of MRS2179 by measuring its ability to inhibit ADP-induced calcium mobilization in cells expressing the P2Y1 receptor.

- Materials:
 - Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)
 - Cell culture medium

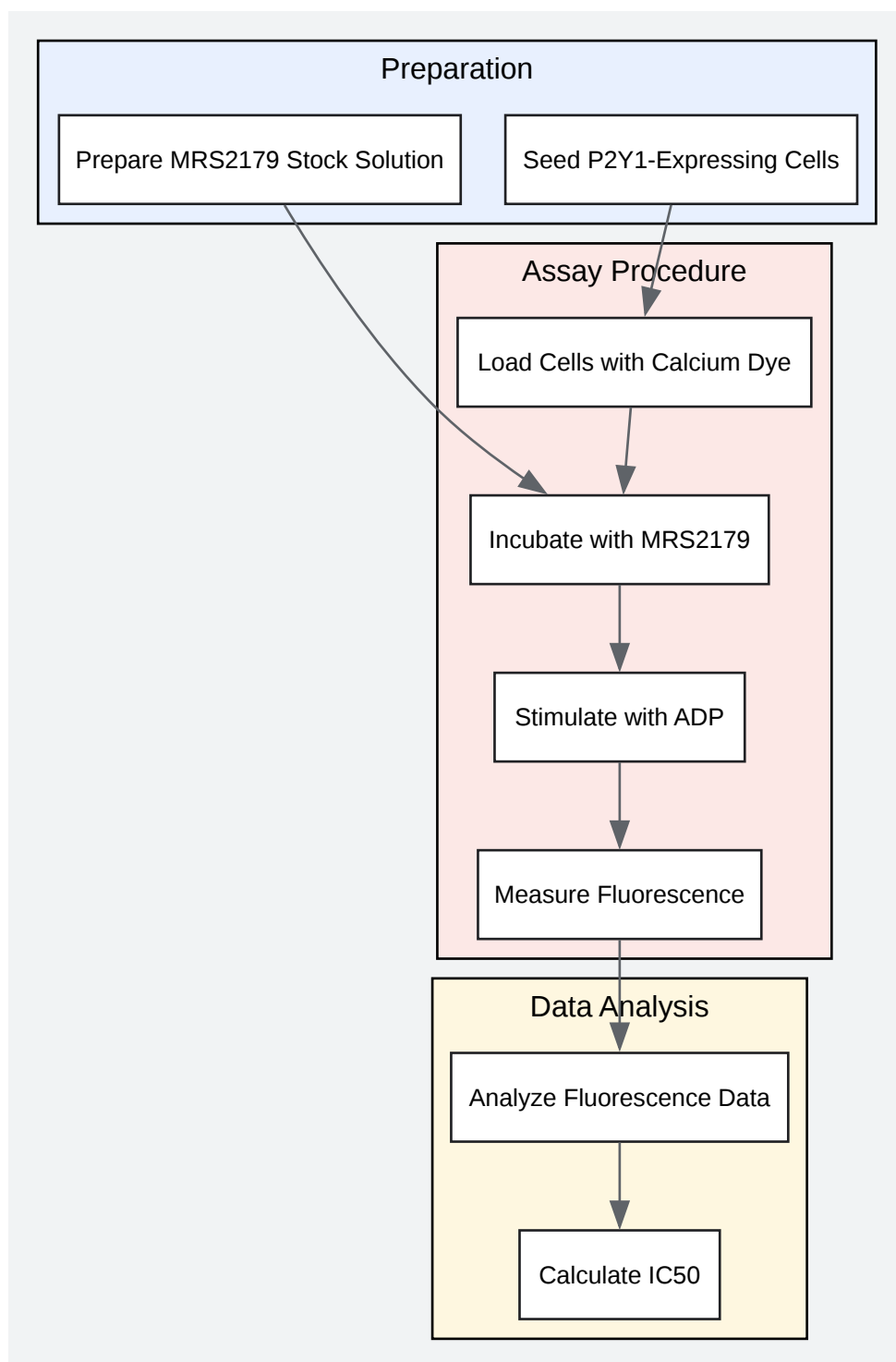
- **MRS2179 tetrasodium** salt stock solution
- ADP (agonist) stock solution
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black-walled, clear-bottom microplate
- Fluorescence plate reader with an injection system
- Procedure:
 1. Cell Seeding: Seed the P2Y1-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
 2. Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.
 3. Compound Incubation: After incubation, wash the cells with the assay buffer. Add varying concentrations of MRS2179 (prepared by diluting the stock solution in the assay buffer) to the wells. Incubate for 15-30 minutes at room temperature.
 4. Agonist Stimulation and Measurement: Place the microplate in the fluorescence plate reader. Record the baseline fluorescence. Inject a solution of ADP at a concentration that elicits a submaximal response (e.g., EC80) into the wells.
 5. Data Analysis: Measure the change in fluorescence intensity over time. The antagonist effect of MRS2179 is determined by its ability to reduce the ADP-induced calcium signal. Calculate the IC50 value of MRS2179 from the concentration-response curve.

Visualizations



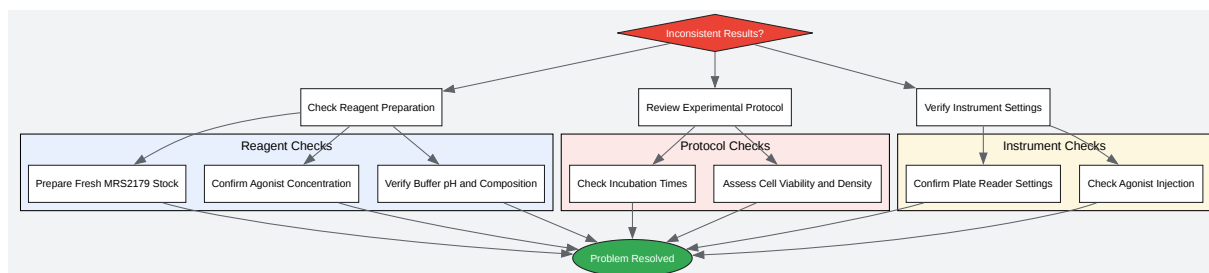
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Caption: P2Y1 Receptor Signaling Pathway.



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Caption: Calcium Mobilization Assay Workflow.



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Caption: Troubleshooting Workflow.

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